molecular formula C20H21N3O2 B2445766 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide CAS No. 2035003-86-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide

Cat. No.: B2445766
CAS No.: 2035003-86-0
M. Wt: 335.407
InChI Key: GAJHCSFHGOBWNW-ZHACJKMWSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O2C_{20}H_{19}N_{3}O_{2} with a molecular weight of approximately 365.45 g/mol. The compound features a pyrazole ring, a furan moiety, and a cinnamamide structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 5 to 95 μM, showcasing their potential as antimycobacterial agents .

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrazole derivatives. A study focusing on related compounds showed that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies on pyrazole derivatives have indicated their ability to inhibit cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimycobacterial Activity : A series of cinnamamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study utilized the resazurin microtitre assay method to determine the MIC values and found promising results for several compounds within the series .
  • Anticancer Evaluation : In vitro studies involving various cancer cell lines demonstrated that certain derivatives led to significant decreases in cell viability. These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents .

Data Summary Table

Activity Type MIC (μM) Cell Lines Tested Mechanism
Antimycobacterial5 - 95Mycobacterium tuberculosis H(37)RvInhibition of cell wall synthesis
AnticancerVariesHeLa, MCF-7, A549Induction of apoptosis
Cholinesterase InhibitionIC50 < 1 μMAChE and BChE from human serumCompetitive inhibition

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-13-16(2)23(22-15)18(19-9-6-12-25-19)14-21-20(24)11-10-17-7-4-3-5-8-17/h3-13,18H,14H2,1-2H3,(H,21,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJHCSFHGOBWNW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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